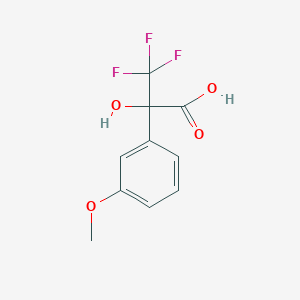![molecular formula C15H12F3N3O2 B12441300 (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is a complex organic compound that features a trifluoromethyl group and a quinazoline ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl iodide, aromatic halides, and various catalysts such as copper. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
化学反应分析
Types of Reactions
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives.
科学研究应用
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Compounds with similar structural features and potential anticancer properties.
Uniqueness
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is unique due to its specific combination of a quinazoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H12F3N3O2 |
|---|---|
分子量 |
323.27 g/mol |
IUPAC 名称 |
2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)20-14(21-13)19-7-11(22)23/h1-4H,5-7H2,(H,22,23)(H,19,20,21) |
InChI 键 |
ZWAFVBWOCMZHPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
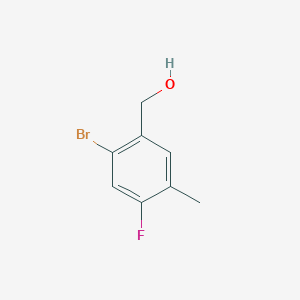
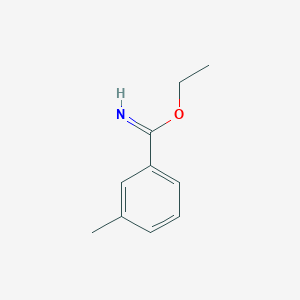

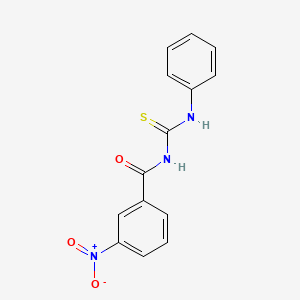
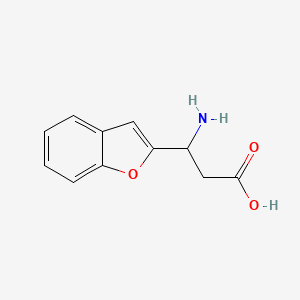
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)

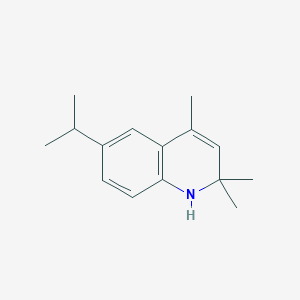


![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
